molecular formula C9H15NOSi B8758715 4-Trimethylsilyloxyaniline CAS No. 36309-42-9

4-Trimethylsilyloxyaniline

Cat. No.: B8758715
CAS No.: 36309-42-9
M. Wt: 181.31 g/mol
InChI Key: OQRAKRQKKXWZEN-UHFFFAOYSA-N
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Description

4-Trimethylsilyloxyaniline (chemical formula: C₉H₁₅NOSi) is an aniline derivative featuring a trimethylsilyloxy (-O-Si(CH₃)₃) substituent at the para position. This modification introduces significant steric bulk and lipophilicity, distinguishing it from simpler alkoxy-substituted anilines. The trimethylsilyl (TMS) group enhances stability against hydrolysis under basic conditions compared to unprotected hydroxyl groups, making it valuable in synthetic organic chemistry for temporary protection of phenolic hydroxyl groups during multi-step reactions .

Properties

CAS No.

36309-42-9

Molecular Formula

C9H15NOSi

Molecular Weight

181.31 g/mol

IUPAC Name

4-trimethylsilyloxyaniline

InChI

InChI=1S/C9H15NOSi/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4-7H,10H2,1-3H3

InChI Key

OQRAKRQKKXWZEN-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=CC=C(C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between 4-Trimethylsilyloxyaniline and related aniline derivatives:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituent(s) Molecular Weight Key Properties/Applications References
This compound -O-Si(CH₃)₃ ~195.32 High lipophilicity, steric protection, enhanced stability under basic conditions. Used in intermediates for pharmaceuticals or agrochemicals.
4-Hexyloxyaniline -O-(CH₂)₅CH₃ 193.28 Hydrophobic alkyl chain improves solubility in non-polar solvents. Applied in dye synthesis and polymer research.
4-Methoxy-2-methylaniline -OCH₃, -CH₃ (ortho) 137.18 Electron-donating groups enhance electrophilic substitution reactivity. Common precursor in azo dye manufacturing.
4-(4-Trifluoromethoxy)phenoxyaniline -O-C₆H₄-O-CF₃ 269.22 Electron-withdrawing trifluoromethoxy group increases acidity (pKa ~3-4). Used in fluorinated drug candidates.
4-Tritylaniline -C(C₆H₅)₃ 355.48 Bulky trityl group provides steric hindrance, protecting the amino group. Employed in peptide synthesis.
4-(Methanesulfonylmethyl)aniline -CH₂-SO₂-CH₃ 215.29 Sulfonyl group imparts polarity and electron-withdrawing effects. Intermediate in sulfonamide drug development.

Steric and Electronic Effects

  • Trimethylsilyl vs. Alkoxy Groups : The TMS group in this compound offers superior steric protection compared to linear alkoxy groups (e.g., hexyloxy in 4-Hexyloxyaniline), reducing undesired side reactions in nucleophilic environments . However, alkoxy derivatives like 4-Methoxy-2-methylaniline exhibit higher reactivity in electrophilic aromatic substitution due to electron-donating methoxy groups .
  • Electron-Withdrawing Substituents: Compounds such as 4-(4-Trifluoromethoxy)phenoxyaniline and 4-(Methanesulfonylmethyl)aniline demonstrate markedly reduced electron density on the aromatic ring, altering their applicability in reactions requiring electron-deficient substrates (e.g., Suzuki couplings) .

Stability and Reactivity

  • Hydrolytic Stability : The TMS group in this compound is stable under neutral or acidic conditions but cleaved selectively under fluoride ions (e.g., TBAF), whereas alkoxy groups (e.g., hexyloxy) remain intact under such conditions .
  • Thermal Stability : Bulky substituents like the trityl group in 4-Tritylaniline enhance thermal stability but limit solubility in common organic solvents .

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